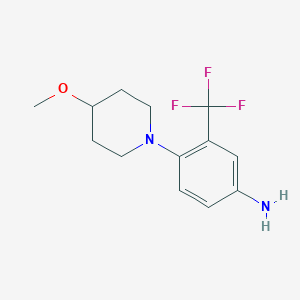![molecular formula C5H7NO3S2 B1453340 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one CAS No. 24146-38-1](/img/structure/B1453340.png)
2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one
Overview
Description
2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one is a compound that belongs to the thiazolidinone class of molecules. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a methylsulfonyl group attached to a methylene bridge, which is further connected to a thiazolidinone ring.
Mechanism of Action
Target of Action
Many compounds with a sulfonyl group are known to interact with enzymes in the body, particularly those involved in inflammatory responses .
Mode of Action
The compound could potentially bind to these enzymes and inhibit their activity, leading to a decrease in the production of inflammatory mediators .
Biochemical Pathways
The exact pathways affected would depend on the specific targets of the compound. If the targets are enzymes involved in inflammation, then the pathways affected would likely be those involved in the inflammatory response .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure and the route of administration. Without specific information on this compound, it’s difficult to predict its ADME properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it inhibits enzymes involved in inflammation, the result could be a reduction in inflammation .
Biochemical Analysis
Biochemical Properties
2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes . Additionally, it interacts with proteins involved in cell signaling pathways, thereby influencing cellular responses. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . Furthermore, it affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it binds to the active site of COX-2, inhibiting its enzymatic activity and thereby reducing the production of inflammatory mediators . Additionally, it can activate or inhibit other enzymes involved in metabolic pathways, leading to alterations in cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the long-term implications of using this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate biochemical pathways without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect, beyond which toxicity may occur. These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it may accumulate in certain tissues, such as the liver and kidneys . Its localization within cells can affect its activity and function, as it may interact with different biomolecules depending on its distribution.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular energy production and apoptosis. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one typically involves the reaction of a thiazolidinone derivative with a methylsulfonyl-containing reagent under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst in a refluxing solvent such as methanol (MeOH) . The reaction conditions need to be carefully controlled to ensure the desired product is obtained in good yield.
Chemical Reactions Analysis
2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazolidinones.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines for substitution reactions .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex thiazolidinone derivatives.
Biology: The compound exhibits antimicrobial activity against a range of bacterial and fungal strains.
Industry: The compound is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
2-(4-Methylsulfonylphenyl)-1-substituted-indole: Known for its anti-inflammatory and antimicrobial activities.
3-Methyl-2-phenyl-1-substituted-indole: Exhibits anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
(2E)-2-(methylsulfonylmethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S2/c1-11(8,9)3-5-6-4(7)2-10-5/h3H,2H2,1H3,(H,6,7)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBCEEFKLAEPNQ-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=C1NC(=O)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/1\NC(=O)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679713 | |
| Record name | (2E)-2-[(Methanesulfonyl)methylidene]-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24146-38-1 | |
| Record name | (2E)-2-[(Methanesulfonyl)methylidene]-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1453257.png)

![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1453260.png)
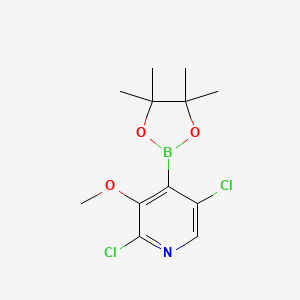
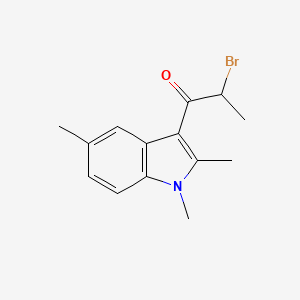
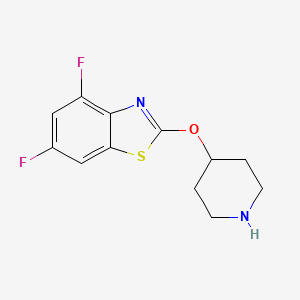
![1-[4-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1453267.png)
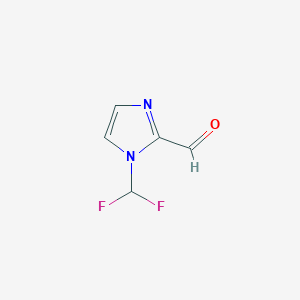
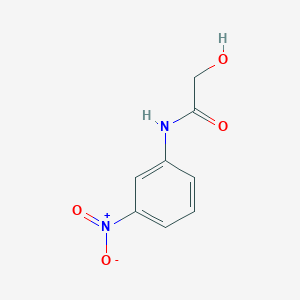
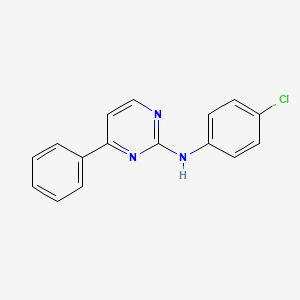
carbohydrazide](/img/structure/B1453274.png)

![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B1453278.png)
